molecular formula C7H6ClN3O B11715870 2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine

2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine

Cat. No.: B11715870
M. Wt: 183.59 g/mol
InChI Key: BIZUOYPTEHQHRX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-3-nitropyridine as a starting material. The nitro group is reduced to form 2,3-diaminopyridine, which then undergoes cyclization with a methoxy-substituted reagent to form the desired imidazopyridine .

Industrial Production Methods

Industrial production of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds in the imidazopyridine family:

The uniqueness of 2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-5-methoxy-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11)

InChI Key

BIZUOYPTEHQHRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=N2)Cl

Origin of Product

United States

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